
dAURK-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dAURK-4 is synthesized through a series of chemical reactions involving the modification of AlisertibThe reaction conditions often include controlled temperature, pH, and the use of specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to obtain the final product in its pure form. The hydrochloride salt form of this compound is often preferred due to its enhanced water solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions
dAURK-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
dAURK-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of AURKA and its effects on cell cycle regulation.
Biology: Employed in cell viability assays to investigate its anticancer properties and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade AURKA.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
dAURK-4 exerts its effects by selectively degrading AURKA through the proteolysis-targeting chimera (PROTAC) mechanism. This involves the recruitment of an E3 ligase to the target protein (AURKA), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of AURKA disrupts cell division and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Alisertib: The parent compound of dAURK-4, known for its inhibitory effects on AURKA.
Piragliatin: Another compound targeting similar pathways but with different selectivity and potency.
CM-10-18: A compound with similar degradation properties but targeting different kinases
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as an AURKA degrader. Unlike other similar compounds, this compound has shown significant anticancer effects with minimal off-target activity, making it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C52H52ClFN8O12 |
|---|---|
Peso molecular |
1035.5 g/mol |
Nombre IUPAC |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide |
InChI |
InChI=1S/C52H52ClFN8O12/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66) |
Clave InChI |
AQMSIRIHYNCQKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


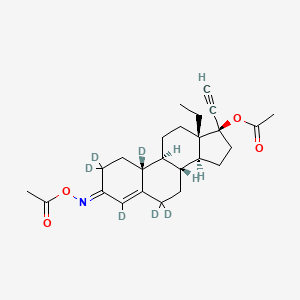
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
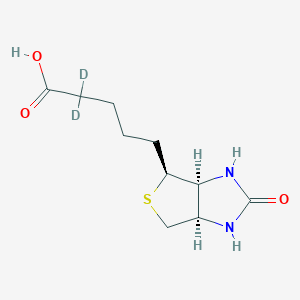
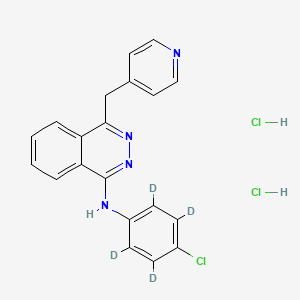
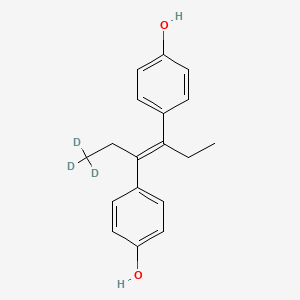
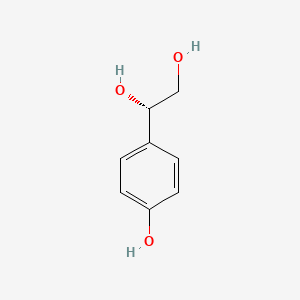

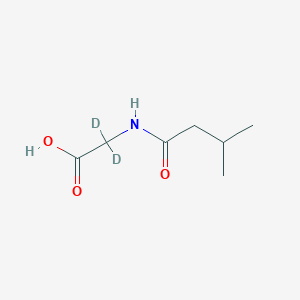


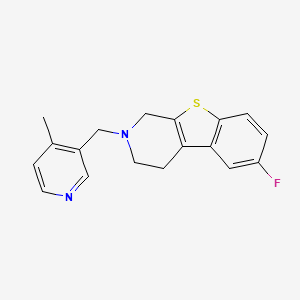
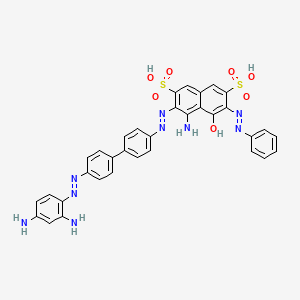
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

